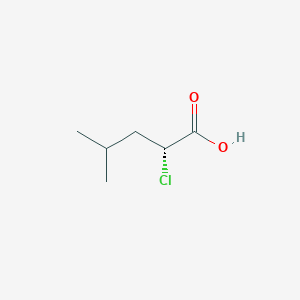
(R)-2-Chloro-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Chloro-4-methylpentanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-4-methylpentanoic acid can be achieved through several methods. One common approach involves the chlorination of 4-methylpentanoic acid using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 4-methylpentanoic acid in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Allow the reaction mixture to warm to room temperature and reflux for several hours.
- Remove the solvent under reduced pressure to obtain ®-2-Chloro-4-methylpentanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-4-methylpentanoic acid may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-4-methylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form ®-2-Hydroxy-4-methylpentanoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: ®-2-Hydroxy-4-methylpentanoic acid.
Reduction: ®-2-Chloro-4-methylpentanol.
Oxidation: ®-2-Chloro-4-methylpentanoic acid.
Scientific Research Applications
®-2-Chloro-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-2-Chloro-4-methylpentanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Chloro-4-methylpentanoic acid: The enantiomer of ®-2-Chloro-4-methylpentanoic acid, with similar chemical properties but different biological activities.
2-Chloro-4-methylpentanoic acid: The racemic mixture containing both ® and (S) enantiomers.
4-Methylpentanoic acid: The parent compound without the chlorine substituent.
Uniqueness
®-2-Chloro-4-methylpentanoic acid is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and enantioselective reactions, where the configuration of the molecule plays a crucial role in determining the outcome of the reaction.
Properties
Molecular Formula |
C6H11ClO2 |
|---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
(2R)-2-chloro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
CBQBIPRPIHIKPW-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


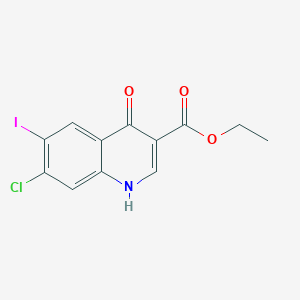
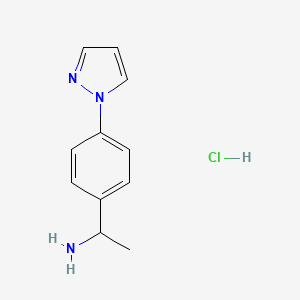
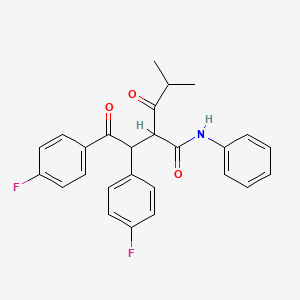
![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)

![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
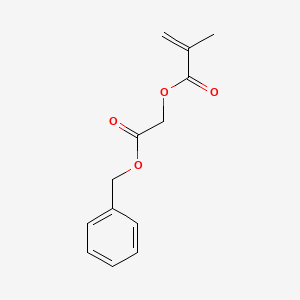

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)


![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)


